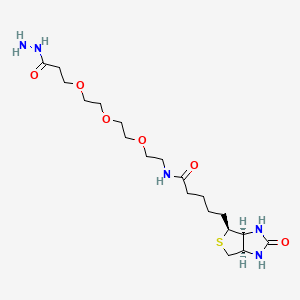

Biotin-PEG3-hydrazide

Description

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35N5O6S/c20-24-17(26)5-7-28-9-11-30-12-10-29-8-6-21-16(25)4-2-1-3-15-18-14(13-31-15)22-19(27)23-18/h14-15,18H,1-13,20H2,(H,21,25)(H,24,26)(H2,22,23,27)/t14-,15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMSZDYSRRYIJV-MPGHIAIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Biotin-PEG3-hydrazide: A Keystone Reagent for Site-Specific Bioconjugation

Foreword: Precision in Bioconjugation

In the intricate landscape of bioconjugation, the ability to selectively and stably modify biomolecules is paramount. For researchers, scientists, and drug development professionals, the choice of a labeling reagent can dictate the success of an entire experimental cascade, from fundamental biological inquiry to the development of life-saving therapeutics. This guide provides a comprehensive technical overview of Biotin-PEG3-hydrazide, a heterobifunctional linker that has emerged as a critical tool for the site-specific biotinylation of glycoproteins, antibodies, and other carbohydrate-bearing molecules. Moving beyond a simple recitation of protocols, we will delve into the chemical principles, strategic considerations, and field-proven applications that underscore the utility of this versatile reagent. Our focus will be on not just the "how," but the "why," empowering you to make informed decisions in your own research endeavors.

The Molecular Architecture of this compound: A Tripartite Design for Optimal Functionality

This compound is a molecule meticulously designed with three key functional domains: a biotin moiety for high-affinity binding, a polyethylene glycol (PEG) spacer, and a hydrazide reactive group. Each component plays a crucial role in its overall performance.

-

The Biotin Moiety: This vitamin (B7) forms one of the strongest known non-covalent interactions in nature with avidin and streptavidin proteins. This exceptionally high affinity and specificity make biotin an ideal tag for the detection, purification, and immobilization of biomolecules.

-

The PEG3 Spacer: The tri-ethylene glycol spacer is not merely a linker; it is a critical determinant of the reagent's physicochemical properties. This hydrophilic chain imparts several key advantages:

-

Enhanced Aqueous Solubility: The PEG spacer significantly increases the water solubility of the entire molecule, facilitating its use in aqueous buffers common to biological experiments.[1]

-

Reduced Steric Hindrance: The length of the PEG3 spacer physically separates the biotin from the conjugated biomolecule, minimizing the potential for steric hindrance and ensuring efficient binding of the biotin to avidin or streptavidin.

-

Improved Pharmacokinetics (in Drug Development): In the context of antibody-drug conjugates (ADCs), PEGylation is a well-established strategy to improve the solubility, stability, and circulation half-life of the conjugate, while potentially reducing its immunogenicity.

-

-

The Hydrazide Reactive Group: This nucleophilic group provides the reagent's specificity. The hydrazide (-NH-NH2) selectively reacts with carbonyl groups, namely aldehydes and ketones, to form a stable hydrazone bond.[2] This targeted reactivity is the cornerstone of its utility in site-specific labeling.

Below is a visual representation of the logical relationship between these components.

Caption: Functional components of this compound.

The Chemistry of Hydrazone Formation: A Site-Specific Labeling Strategy

The primary application of this compound lies in its ability to label glycoproteins and other carbohydrate-containing molecules. This is achieved through a two-step process: the oxidation of cis-diols within the sugar moieties to create aldehyde groups, followed by the reaction of these aldehydes with the hydrazide group of the biotinylation reagent.

Generation of Aldehyde Groups via Periodate Oxidation

Glycoproteins possess carbohydrate chains that can be selectively targeted for modification. The vicinal diols (or cis-diols) present in sugar residues, such as sialic acid, can be gently oxidized using sodium meta-periodate (NaIO₄) to cleave the carbon-carbon bond and generate two aldehyde groups.[3] This reaction is highly specific for cis-diols and can be performed under mild conditions, preserving the overall integrity of the protein.

The kinetics of periodate oxidation of carbohydrates have been studied, and the reaction is typically carried out in an acidic buffer (pH 3-6.5) to be effective.[3][4][5][6] The reaction proceeds faster at elevated temperatures, but for sensitive biomolecules, it is often performed at 4°C to minimize potential side reactions.[3]

The Mechanism of Hydrazone Bond Formation

Once aldehyde groups are introduced onto the glycoprotein, this compound is added. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the aldehyde, forming a tetrahedral intermediate. This intermediate then dehydrates to form a stable hydrazone bond (a type of Schiff base).

This reaction is most efficient in a slightly acidic environment, typically between pH 4 and 6.[2] This pH range represents a compromise: at lower pH, the hydrazide becomes protonated and thus less nucleophilic, slowing the reaction. At higher pH, the acid-catalyzed dehydration of the tetrahedral intermediate becomes less efficient.[7] The use of an aniline catalyst can significantly accelerate the rate of hydrazone formation, even at neutral pH, by forming a more reactive Schiff base intermediate with the aldehyde.[8][9][10]

The workflow for glycoprotein biotinylation is depicted below.

Caption: Glycoprotein biotinylation workflow.

Stabilizing the Hydrazone Bond: The Role of Reduction

The hydrazone bond is relatively stable under physiological conditions but can be susceptible to hydrolysis, particularly at acidic pH.[1][11] For applications requiring long-term stability, the hydrazone bond can be reduced to a more stable secondary amine linkage using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN).[12][13]

Sodium cyanoborohydride is a particularly suitable reagent for this purpose because it is a weaker reducing agent than sodium borohydride and will selectively reduce the iminium ion intermediate of the hydrazone without reducing the aldehyde groups on the glycoprotein.[14][15] This selective reduction is crucial for maintaining the integrity of the biomolecule. However, it is important to note that commercial sodium cyanoborohydride can contain free cyanide as an impurity, which can lead to the formation of undesired side products.[16] Therefore, using a high-purity source of the reducing agent is recommended.

Strategic Advantages over Amine-Reactive Biotinylation

The most common method for biotinylating proteins involves the use of N-hydroxysuccinimide (NHS) esters of biotin, which react with primary amines found on lysine residues and the N-terminus of the protein.[17][18] While effective, this approach has several potential drawbacks that are overcome by using this compound:

| Feature | This compound (Carbohydrate-directed) | NHS-Ester Biotin (Amine-directed) |

| Site-Specificity | High: Targets glycosylation sites, often located away from the protein's active site. | Low: Reacts with all accessible primary amines, which can be numerous and randomly distributed. |

| Impact on Protein Function | Minimal: Less likely to disrupt antigen-binding sites or other functional domains.[13] | Potential for significant disruption if lysines are present in the active site.[17] |

| Homogeneity of Conjugate | Higher: Results in a more homogeneous population of biotinylated molecules. | Lower: Produces a heterogeneous mixture with varying numbers and locations of biotin labels. |

| Applications | Ideal for antibodies, glycoproteins, and other carbohydrate-containing molecules. | Broadly applicable to most proteins, but with less control over the site of modification. |

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a wide range of applications.

Glycoprotein Research

The ability to selectively label glycoproteins allows for their specific detection, purification, and functional analysis. This is particularly important in proteomics, where identifying and characterizing glycoproteins within complex biological samples is a significant challenge.

Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The site of drug conjugation is a critical parameter that influences the efficacy, safety, and stability of the ADC. This compound offers a strategy for the site-specific conjugation of drugs to the carbohydrate moieties of an antibody, which are typically located on the Fc region, away from the antigen-binding site. This approach can lead to the production of more homogeneous ADCs with improved therapeutic indices. While direct conjugation of a drug via a hydrazone bond is possible, the this compound linker can also be used in a pre-targeting approach, where the biotinylated antibody is administered first, followed by a streptavidin-drug conjugate. This strategy has been explored to improve the safety and efficacy of ADCs.[19]

The hydrazone bond's susceptibility to hydrolysis at lower pH is a particularly attractive feature for ADC design.[1] Once an ADC is internalized by a cancer cell into the acidic environment of the endosomes and lysosomes, the hydrazone linker can be cleaved, releasing the cytotoxic payload precisely where it is needed.[20]

While there are many ongoing preclinical and clinical studies of ADCs, specific examples utilizing this compound are often proprietary.[21][22][23][24] However, the principles of site-specific conjugation via carbohydrate moieties and the use of pH-sensitive linkers are well-established in the field.

Experimental Protocol: Biotinylation of a Glycoprotein

This protocol provides a general framework for the biotinylation of a glycoprotein using this compound. It is essential to optimize the conditions for each specific glycoprotein and application.

Materials

-

Glycoprotein of interest

-

Sodium meta-periodate (NaIO₄)

-

This compound

-

Sodium cyanoborohydride (NaBH₃CN) (optional, for reduction)

-

Aniline (optional, as a catalyst)

-

Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting columns or dialysis cassettes

-

DMSO (for dissolving this compound)

Step-by-Step Methodology

Step 1: Oxidation of the Glycoprotein

-

Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Freshly prepare a 20 mM solution of sodium meta-periodate in the Reaction Buffer.

-

Add the sodium meta-periodate solution to the glycoprotein solution to a final concentration of 10 mM.

-

Incubate the reaction for 30 minutes at 4°C in the dark.

-

Remove the excess periodate by passing the solution through a desalting column equilibrated with the Reaction Buffer.

Step 2: Biotinylation with this compound

-

Freshly prepare a 50 mM stock solution of this compound in DMSO.

-

Add the this compound stock solution to the oxidized glycoprotein solution to a final concentration of 1-5 mM. The optimal molar excess of the biotinylation reagent should be determined empirically.

-

(Optional) If using a catalyst, add aniline to a final concentration of 10-20 mM.

-

Incubate the reaction for 2-4 hours at room temperature.

-

Remove the excess, unreacted this compound using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Step 3: (Optional) Reduction of the Hydrazone Bond

-

To the biotinylated glycoprotein solution, add a freshly prepared solution of sodium cyanoborohydride to a final concentration of 20 mM.

-

Incubate the reaction for 1 hour at room temperature.

-

Remove the excess reducing agent by desalting or dialysis.

Validation of Biotinylation

The extent of biotinylation can be determined using various methods, including:

-

HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay: This colorimetric assay provides a quantitative measure of biotin incorporation.

-

Western blotting: The biotinylated protein can be detected using a streptavidin-HRP conjugate.

-

Mass spectrometry: This technique can be used to determine the precise number and location of biotin labels.

Conclusion: A Precision Tool for Modern Bioconjugation

This compound stands as a testament to the power of rational design in chemical biology. Its tripartite structure provides a unique combination of high-affinity tagging, improved physicochemical properties, and site-specific reactivity. For researchers working with glycoproteins, antibodies, and in the burgeoning field of antibody-drug conjugates, this reagent offers a level of precision and control that is often unattainable with more traditional biotinylation methods. By understanding the underlying chemical principles and carefully optimizing reaction conditions, scientists can harness the full potential of this compound to advance their research and development goals.

References

-

Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin. PMC - NIH. [Link]

-

Rapid conjugation of antibodies to toxins to select candidates for the development of anticancer Antibody-Drug Conjugates (ADCs). PubMed. [Link]

-

Investigation of the stability of aromatic hydrazones in plasma and related biological material. PubMed. [Link]

-

Sodium Cyanoborohydride Reduction of (Benzyloxycarbonyl)- and ( tert -Butoxycarbonyl)hydrazones. ResearchGate. [Link]

-

Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society. [Link]

-

Kinetics of the oxidation of hydrazine by periodate. Journal of the Chemical Society, Dalton Transactions. [Link]

-

ADC Case Studies: Overcoming Challenges in Bioanalytical and CMC Characterization. BioAgilytix. [Link]

-

Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents. PMC - NIH. [Link]

-

The kinetics of periodate oxidation of carbohydrates: A calorimetric approach. ResearchGate. [Link]

-

Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. NIH. [Link]

-

ph-sensitive hydrazone bond: Topics by Science.gov. Science.gov. [Link]

-

The kinetics of periodate oxidation of carbohydrates 2. Polymeric substrates. PubMed. [Link]

-

Sodium cyanoborohydride. Organic Chemistry Portal. [Link]

-

Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. [Link]

-

This compound. BPS Bioscience. [Link]

-

ADCs- Preclinical and Clinical Updates. PEGS Boston. [Link]

-

Kinetics of Periodate-Mediated Oxidation of Cellulose. research.chalmers.se. [Link]

-

Adriamycin(hydrazone)-antibody conjugates require internalization and intracellular acid hydrolysis for antitumor activity. PubMed. [Link]

-

Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Study on the Properties and Applications of Biotin-Ss-NHS Ester. Oreate AI Blog. [Link]

-

Advances in preclinical evaluation of experimental antibody-drug conjugates. Taylor & Francis Online. [Link]

-

Sodium Cyanoborohydride. G-Biosciences. [Link]

-

Hydrazone covalent adaptable networks modulate extracellular matrix deposition for cartilage tissue engineering. PMC - NIH. [Link]

-

Difference between NHS-LC and NHS-SS biotin? ResearchGate. [Link]

-

(PDF) Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. ResearchGate. [Link]

-

Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach. PMC - NIH. [Link]

-

Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects. ResearchGate. [Link]

-

Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]

-

Hydrazide- Biotin. Interchim. [Link]

-

NHS-cleavable-Biotins. Interchim. [Link]

-

Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. PMC - NIH. [Link]

Sources

- 1. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The kinetics of periodate oxidation of carbohydrates 2. Polymeric substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.chalmers.se [research.chalmers.se]

- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]

- 10. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. interchim.fr [interchim.fr]

- 14. Sodium cyanoborohydride [organic-chemistry.org]

- 15. interchim.fr [interchim.fr]

- 16. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. interchim.fr [interchim.fr]

- 19. Rapid conjugation of antibodies to toxins to select candidates for the development of anticancer Antibody-Drug Conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Adriamycin(hydrazone)-antibody conjugates require internalization and intracellular acid hydrolysis for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. go.bioagilytix.com [go.bioagilytix.com]

- 22. ADCs- Preclinical and Clinical Updates [pegsummit.com]

- 23. oaepublish.com [oaepublish.com]

- 24. researchgate.net [researchgate.net]

Introduction: Understanding the Biotin-PEG3-hydrazide Molecule

An In-Depth Technical Guide to the Storage and Stability of Biotin-PEG3-hydrazide

This compound is a specialized biotinylation reagent designed for the covalent labeling of biomolecules.[1][2] Its utility in drug development, particularly in the creation of Antibody-Drug Conjugates (ADCs), and in proteomic studies stems from its unique trifunctional structure.[1] To leverage this reagent effectively and ensure experimental reproducibility, a thorough understanding of its properties, particularly its storage requirements and stability profile, is paramount.

This guide provides a detailed examination of the factors influencing the stability of this compound, the chemical principles behind its degradation, and validated protocols for its handling, storage, and stability assessment.

The molecule consists of three key components, each conferring specific functionalities:

-

Biotin: A high-affinity ligand for streptavidin and avidin, enabling robust detection and purification of labeled molecules.[3]

-

PEG3 Linker: A short, hydrophilic polyethylene glycol spacer that enhances the water solubility of the reagent and the resulting conjugate, reduces steric hindrance, and minimizes non-specific binding.[1][4][5][6]

-

Hydrazide Group (-C(=O)NHNH₂): A reactive functional group that readily condenses with aldehydes and ketones, which can be generated by oxidizing the carbohydrate moieties of glycoproteins, to form a stable hydrazone bond.[1][2][]

Figure 2: Primary degradation pathways for this compound.

Hydrolysis

The hydrazide functional group is an amide derivative and can undergo hydrolysis to yield a carboxylic acid and hydrazine. This reaction is catalyzed by both acid and base. [8][9]While the hydrazone bond formed upon reaction with an aldehyde is known to be pH-sensitive (cleavable at low pH), the parent hydrazide is also susceptible to hydrolysis, particularly if stored improperly in aqueous solutions. [10][11][12]

-

Mechanism: The process typically involves nucleophilic attack by water on the carbonyl carbon of the hydrazide. [11]* Prevention: Store the reagent in its solid, desiccated form. [2]When in solution, use an anhydrous solvent like DMSO and minimize contact with water until the final reaction step.

Oxidation

Hydrazine and its derivatives are effective reducing agents and are susceptible to oxidation. [13]

-

Mechanism: The oxidation of hydrazides can be complex. In the presence of oxygen, especially when catalyzed by trace metal ions (e.g., Cu²⁺), the hydrazide can be oxidized. [14]This can lead to the formation of various products, including diazenes or, in complete oxidation, nitrogen gas and water. [13][15]Recent studies have explored the controlled oxidation of aromatic hydrazides to diazenes using specific reagents. [16][17]* Prevention: Store the solid and stock solutions protected from air (e.g., by flushing the container with argon or nitrogen) and light. Use high-purity solvents to minimize catalytic metal ion contamination.

Experimental Protocol: HPLC-Based Stability Assessment

A self-validating system requires empirical data. A robust stability study can be conducted using High-Performance Liquid Chromatography (HPLC) to monitor the purity of the reagent over time under various storage conditions.

Objective

To quantify the percentage of intact this compound remaining after storage under different temperature and humidity conditions.

Figure 3: Workflow for an HPLC-based stability study.

Methodology

-

Sample Preparation (Time Zero): a. Prepare a 10 mM stock solution of this compound in high-purity, anhydrous DMSO. This is your T=0 reference sample. b. Dispense 1 mg aliquots of solid this compound into several amber glass vials. c. Expose sets of these solid-sample vials to different conditions:

- Condition 1: -20°C with desiccant (Control)

- Condition 2: 4°C with desiccant

- Condition 3: 25°C with desiccant

- Condition 4: 25°C at 75% relative humidity (stress condition)

-

Time-Point Analysis: a. At specified intervals (e.g., 1 week, 4 weeks, 8 weeks, 12 weeks), retrieve one vial from each condition. b. Dissolve the contents in a precise volume of DMSO to match the T=0 stock concentration. c. Dilute an aliquot of each sample (including a T=0 sample) to a working concentration (e.g., 1 mM) with a suitable mobile phase mixture (e.g., 50:50 Acetonitrile:Water).

-

HPLC Analysis: a. Inject the prepared samples onto a C18 reverse-phase HPLC column. b. Use a gradient elution method to separate the parent compound from potential degradation products. [18] c. Monitor the elution profile using a UV detector, typically at a wavelength around 200-230 nm. [18]

Parameter Recommended Setting Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Acetonitrile Flow Rate 1.0 mL/min Detection UV at 214 nm Injection Volume 10 µL | Gradient | 5% to 95% B over 20 minutes |

-

Data Interpretation: a. Integrate the peak area of the intact this compound in each chromatogram. b. Calculate the purity at each time point relative to the T=0 sample: Purity (%) = (Peak Area at T=x / Peak Area at T=0) * 100 c. Plot the % purity versus time for each storage condition to determine the degradation rate and establish a reliable shelf life.

Conclusion

This compound is a robust reagent when handled and stored with an appreciation for its chemical sensitivities. The primary drivers of degradation are moisture and oxidation, which compromise the critical hydrazide functional group. By adhering to the storage protocols outlined in this guide—specifically, storing the solid material desiccated at -20°C and handling solutions with care—researchers can ensure the reagent's integrity, leading to more reliable and reproducible results in bioconjugation and drug development applications. Empirical verification of stability using techniques like HPLC is strongly recommended for any long-term study or when establishing new laboratory standard operating procedures.

References

-

BPS Bioscience. This compound. [Link]

-

Wikipedia. Hydrazine. [Link]

-

ResearchGate. Storing biotin-hydrazide solution?[Link]

-

Interchim. Hydrazido-PEG bifunctional crosslinkers. [Link]

-

ACS Publications. Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt | The Journal of Organic Chemistry. [Link]

- Google Patents. US3113971A - Method for the hydrolysis of hydrazones.

-

National Institutes of Health. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific A20FMDV2 Analogues in Rat Serum and Human Plasma. [Link]

-

National Institutes of Health. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. [Link]

-

Defense Technical Information Center. Oxidation of Hydrazine in Aqueous Solutions. [Link]

-

National Institutes of Health. Regeneration of PEG slide for multiple rounds of single-molecule measurements. [Link]

-

ResearchGate. Is there an efficient way to degrade biotin. [Link]

-

ACS Publications. A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. [Link]

-

Organic Chemistry Portal. Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. [Link]

-

National Institutes of Health. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties. [Link]

-

ResearchGate. Development of Analytical Method of Biotin in Complex Drugs and Dietary Supplements Using HPLC-UV | Request PDF. [Link]

-

Research Journal of Pharmacy and Technology. Synthesis and Pharmacological Profile of Hydrazide Compounds. [Link]

-

ResearchGate. Purification of biotinylated proteins on streptavidin resin: A protocol for quantitative elution | Request PDF. [Link]

-

ResearchGate. One year long-term stability study under storage conditions (+ 4 °C).... [Link]

-

MDPI. Impact of Humidity and Temperature on the Stability of the Optical Properties and Structure of MAPbI3, MA0.7FA0.3PbI3 and (FAPbI3)0.95(MAPbBr3)0.05 Perovskite Thin Films. [Link]

-

ACS Publications. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays | ACS Omega. [Link]

-

Canadian Journal of Chemistry. Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. [Link]

-

eLife. CSPP1 stabilizes growing microtubule ends and damaged lattices from the luminal side. [Link]

-

ODU Digital Commons. Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. [Link]

-

National Institutes of Health. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. [Link]

-

NREL. Moisture Stability of Perovskite Solar Cells Processed in Supercritical Carbon Dioxide. [Link]

-

IBA Lifesciences. Scientific FAQs. [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. interchim.fr [interchim.fr]

- 5. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. chempep.com [chempep.com]

- 8. rjptonline.org [rjptonline.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydrazine - Wikipedia [en.wikipedia.org]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Site-Specific Glycoprotein Labeling using Biotin-PEG3-Hydrazide

Principle of the Method

Glycosylation is a critical post-translational modification that dictates protein function, localization, and stability. The ability to specifically label the glycan moieties of a glycoprotein provides a powerful tool for studying its biology, enabling applications from imaging to affinity purification. This protocol details a robust, two-step chemo-selective method for biotinylating glycoproteins using Biotin-PEG3-Hydrazide.

The core of this technique rests on two fundamental chemical reactions:

-

Oxidation: Mild oxidation with sodium meta-periodate (NaIO₄) selectively targets cis-diol groups present in sugar residues, particularly the terminal sialic acids which are common on many N- and O-linked glycans. This reaction cleaves the carbon-carbon bond of the diol, generating two reactive aldehyde groups.[1][2][3] The reaction conditions can be tuned; for instance, using 1 mM periodate favors the oxidation of terminal sialic acids, whereas concentrations greater than 10 mM will oxidize other residues like galactose and mannose.[2]

-

Hydrazone Ligation: The newly formed aldehyde groups serve as specific chemical handles for conjugation. This compound contains a nucleophilic hydrazide moiety (-NH-NH₂) that reacts spontaneously with aldehydes under slightly acidic conditions (pH 5.5-7.5) to form a stable hydrazone bond.[4][5] The inclusion of a polyethylene glycol (PEG) spacer arm reduces potential steric hindrance from the biotin molecule, improving accessibility for downstream detection with streptavidin conjugates.

This method offers significant advantages over traditional amine-reactive labeling (e.g., NHS esters), which targets lysine residues and can potentially disrupt protein structure or function, especially if lysines are present in active sites or binding interfaces.[6] By targeting the glycans, the modification is directed away from the protein backbone, preserving its biological activity.

Chemical Labeling Mechanism

The diagram below illustrates the two-stage process for labeling a glycoprotein containing sialic acid.

Caption: Chemical mechanism of glycoprotein biotinylation.

Materials and Reagents

Key Reagents

| Reagent | Recommended Supplier | Catalog No. (Example) | Storage |

| This compound | Broadpharm | BP-21723 | -20°C |

| Sodium meta-Periodate (NaIO₄) | Thermo Fisher Scientific | 20504 | Room Temp, desiccated |

| Glycoprotein of Interest | User-supplied | - | As required |

| Dimethylsulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 | Room Temp |

| Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher Scientific | 89882 | Room Temp |

| Pierce™ BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 | Room Temp |

| Pierce™ Biotin Quantitation Kit (HABA Assay) | Thermo Fisher Scientific | 28005 | 4°C |

| Bovine Serum Albumin (BSA) Standard | Thermo Fisher Scientific | 23209 | 4°C |

| Streptavidin-HRP Conjugate | Thermo Fisher Scientific | 21130 | 4°C |

Buffer Preparation

-

Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5.

-

Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS). Expert Tip: Avoid buffers containing primary amines like Tris, as they can compete with the hydrazide reaction.

-

Quenching Solution (Optional): 1 M Glycerol solution in PBS.

Experimental Workflow Overview

This workflow provides a high-level summary of the entire process from preparation to validation. Each step is detailed in the subsequent protocol sections.

Caption: High-level experimental workflow for glycoprotein labeling.

Detailed Step-by-Step Protocol

This protocol is optimized for labeling 0.5-1 mL of a glycoprotein solution at a concentration of 1-5 mg/mL. Adjust volumes proportionally as needed.

Stage 1: Glycoprotein Oxidation

-

Rationale: This step creates the reactive aldehyde groups. Performing the reaction on ice and in the dark prevents over-oxidation and degradation of the periodate reagent.[7][8] A final concentration of 10 mM NaIO₄ is generally sufficient for robust labeling of various sugar residues.[2][5]

-

Preparation: Dissolve your glycoprotein in cold Oxidation Buffer (0.1 M Sodium Acetate, pH 5.5) to a final concentration of 1-5 mg/mL.[5] Keep the solution on ice.

-

Periodate Solution: Immediately before use, prepare a 20 mM solution of Sodium meta-Periodate in cold Oxidation Buffer. Protect this solution from light by wrapping the tube in foil.

-

Oxidation Reaction: Add an equal volume of the 20 mM periodate solution to your glycoprotein solution (e.g., 0.5 mL of periodate to 0.5 mL of protein). This results in a final periodate concentration of 10 mM.

-

Incubation: Gently mix and incubate the reaction for 30 minutes on ice in the dark.[5]

Stage 2: Desalting and Buffer Exchange

-

Rationale: It is critical to remove unreacted periodate before adding the hydrazide reagent. Excess periodate can react with the PEG linker, and the acidic Oxidation Buffer is suboptimal for the subsequent ligation step. A spin desalting column provides a rapid and efficient method for buffer exchange.[4][5]

-

Column Equilibration: Prepare a Zeba™ Spin Desalting Column by twisting off the bottom closure and placing it in a collection tube. Centrifuge for 1 minute at 1,500 x g to remove the storage buffer.

-

Washing: Add 300 µL of Coupling Buffer (PBS, pH 7.2) to the column and centrifuge for 1 minute at 1,500 x g. Repeat this wash step two more times, discarding the flow-through each time.

-

Sample Loading: Place the column in a new, clean collection tube. Carefully apply the entire ~1 mL oxidation reaction mixture to the center of the resin bed.

-

Elution: Centrifuge the column for 2 minutes at 1,500 x g. The eluate in the collection tube is your oxidized glycoprotein in the correct Coupling Buffer. Discard the column.

Stage 3: Biotinylation via Hydrazide Ligation

-

Rationale: The hydrazide group of the biotin reagent chemoselectively attacks the aldehyde groups generated in Stage 1. This reaction proceeds efficiently at neutral to slightly acidic pH.[9][10] A 2-hour incubation at room temperature is typically sufficient for near-complete ligation.

-

Reagent Preparation: Prepare a 50 mM stock solution of this compound in anhydrous DMSO.

-

Ligation Reaction: Add the this compound stock solution to your oxidized glycoprotein solution to achieve a final concentration of 5-10 mM.[5] For example, to 1 mL of protein solution, add 100-200 µL of the 50 mM stock.

-

Incubation: Incubate the reaction for 2 hours at room temperature with gentle mixing.[5]

Stage 4: Removal of Excess Biotin Reagent

-

Rationale: Removing the unreacted, free this compound is essential for accurate downstream quantification and to prevent interference in biotin-streptavidin based assays.[11]

-

Purification: Purify the biotinylated glycoprotein using a new, equilibrated Zeba™ Spin Desalting Column, following the same procedure described in Stage 2 (steps 1-4), using Coupling Buffer for equilibration. The final eluate contains your purified, biotinylated glycoprotein.

Process Validation and Quantification

Trustworthy results depend on validating the labeling process. We recommend both a quantitative and a qualitative method to confirm successful biotinylation.

Method 1: Quantification of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for determining the moles of biotin per mole of protein.[12] HABA binds to avidin, producing a distinct color with absorbance at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA, causing a decrease in absorbance that is directly proportional to the amount of biotin in the sample.[12][13]

Protocol Summary (96-well plate format):

-

Determine the concentration of your biotinylated glycoprotein (mg/mL) using a standard protein assay like the BCA method.[14][15]

-

Add 180 µL of the HABA/Avidin premix (from a kit) to the wells of a microplate.[12]

-

Measure the absorbance at 500 nm (this is the A₅₀₀ HABA/Avidin reading).[13]

-

Add 20 µL of your biotinylated protein sample to the wells. Mix thoroughly.[12]

-

Incubate for 5 minutes and measure the absorbance at 500 nm again (this is the A₅₀₀ Sample reading).[11]

-

Calculate the biotin-to-protein molar ratio using the formula provided in the kit manufacturer's instructions.

| Parameter | Example Value | Description |

| Protein Conc. (Pc) | 1.5 mg/mL | Determined by BCA assay. |

| Protein MW | 150,000 g/mol | Molecular weight of your glycoprotein (e.g., IgG). |

| A₅₀₀ HABA/Avidin | 0.950 | Initial absorbance of the reagent. |

| A₅₀₀ Sample | 0.620 | Final absorbance after adding biotinylated sample. |

| Calculated Molar Ratio | ~5.1 moles Biotin / mole Protein | Indicates successful labeling. |

Method 2: Qualitative Confirmation (Western Blot)

A Western blot provides visual confirmation of biotinylation. Since the biotin tag is now covalently attached to the glycoprotein, it can be detected using a streptavidin-horseradish peroxidase (HRP) conjugate.

-

SDS-PAGE: Separate a small amount (~1-5 µg) of your labeled glycoprotein and an unlabeled (control) sample on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

-

Detection: Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash & Develop: Wash the membrane thoroughly with TBST and develop using an enhanced chemiluminescence (ECL) substrate. You should observe a band corresponding to your glycoprotein in the labeled lane, but not in the unlabeled control lane.[16]

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Biotin Incorporation (Low HABA ratio) | Inefficient oxidation. | Ensure periodate solution is freshly made and protected from light. Consider increasing the incubation time for oxidation up to 1 hour.[7] |

| Low glycoprotein concentration. | Concentrate the protein sample before labeling. The protocol is optimized for >1 mg/mL. | |

| Inactive this compound reagent. | Ensure the reagent has been stored properly at -20°C and dissolved in anhydrous DMSO. | |

| No Signal on Western Blot | Insufficient amount of labeled protein loaded. | Load a higher amount of protein on the gel (5-10 µg). |

| Glycoprotein has very few or no accessible sialic acids/glycans. | Confirm the glycosylation status of your protein through other means (e.g., lectin blotting). | |

| Protein Precipitation during Labeling | High degree of modification or changes in protein solubility. | This is less common with glycan labeling than amine labeling.[6] However, if it occurs, try reducing the final concentration of the this compound reagent. |

| Buffer incompatibility. | Ensure no incompatible reagents are present. Use high-purity buffers. |

References

-

Xu, Y., et al. (2015). Fast and catalyst-free hydrazone ligation via ortho-halo-substituted benzaldehydes for protein C-terminal labeling at neutral pH. Chemical Communications, 51(67), 13189-13192. [Link]

-

AnaSpec. (n.d.). HABA Biotin Quantification Kit. Retrieved from AnaSpec. [Link]

-

Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

-

Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 397(8), 3457–3481. [Link]

-

Al-Mughaid, H., et al. (2013). Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach. Journal of Proteomics, 80, 236–247. [Link]

-

Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333–342. [Link]

-

Creuzenet, C., et al. (2012). Biotin-hydrazide-labelling of glycoprotein sugars. ResearchGate. [Link]

-

Mukherjee, S., & Chowdhury, S. (2024). A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containing avidin. Protocols.io. [Link]

-

Vajaria, B. (2019). Response to "Why do no bands appear during glycoprotein staining?". ResearchGate. [Link]

-

Melnyk, O., et al. (2021). Catalysis of Hydrazone and Oxime Peptide Ligation by Arginine. ChemRxiv. [Link]

-

G-Biosciences. (2017). How much biotin is coupled to my protein? The HABA/Avidin Assay. Retrieved from G-Biosciences. [Link]

-

Interchim. (n.d.). Hydrazide-Biotin Technical Sheet. Retrieved from Interchim. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium periodate. Retrieved from Organic Chemistry Portal. [Link]

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

-

Creative Biolabs. (n.d.). Glycoprotein Detection Service by Staining Procedure. Retrieved from Creative Biolabs. [Link]

-

Ashenhurst, J. (2011). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Retrieved from Master Organic Chemistry. [Link]

-

Sun, S., et al. (2019). Multiplex Quantitative Glycomics Enabled by Periodate Oxidation and Triplex Mass Defect Isobaric Multiplex Reagents for Carbonyl-Containing Compound Tags. Analytical Chemistry, 91(15), 10177–10184. [Link]

Sources

- 1. Thermo Scientific™ Pierce™ Glycoprotein Staining Kit | Fisher Scientific [fishersci.ca]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. proteochem.com [proteochem.com]

- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Multiplex Quantitative Glycomics Enabled by Periodate Oxidation and Triplex Mass Defect Isobaric Multiplex Reagents for Carbonyl-Containing Compound Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. anaspec.com [anaspec.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. interchim.fr [interchim.fr]

- 16. researchgate.net [researchgate.net]

Application Note: Targeted Biotinylation of Cell Surface Glycoproteins using Biotin-PEG3-hydrazide

A Comprehensive Guide for Researchers in Cell Biology and Drug Development

Introduction: Unveiling the Cell Surface Glycoproteome

The cell surface is a dynamic interface that mediates critical interactions with the extracellular environment, governing processes from cell adhesion and signaling to immune recognition. A significant portion of the proteins at this interface are glycosylated, forming a dense and complex layer known as the glycocalyx. The ability to specifically label and isolate these glycoproteins is paramount for understanding their function, identifying disease biomarkers, and developing targeted therapeutics.

This application note provides a detailed protocol and scientific rationale for the biotinylation of cell surface glycoproteins using Biotin-PEG3-hydrazide. This technique offers a highly specific method to covalently tag glycoproteins by targeting their carbohydrate moieties. The process involves a two-step chemical reaction: first, the mild oxidation of sialic acid residues on the glycan chains to create reactive aldehyde groups, followed by the covalent conjugation of this compound to these aldehydes.[1][2][3]

The inclusion of a polyethylene glycol (PEG) spacer in the biotinylation reagent is a key feature of this methodology. The PEG linker enhances the water solubility of the reagent, reduces potential steric hindrance between the biotin molecule and the protein, and minimizes non-specific binding, thereby improving the efficiency and specificity of the labeling process.[2][] This guide will walk researchers through the theoretical underpinnings, practical execution, and critical considerations for successfully implementing this powerful technique.

Principle of the Method

The biotinylation of cell surface glycoproteins via this compound is a targeted approach that leverages the unique chemistry of carbohydrate chains. The core principle relies on two sequential chemical reactions:

-

Oxidation: Treatment of live cells with a mild oxidizing agent, sodium periodate (NaIO₄), selectively cleaves the cis-diol groups present in sialic acid residues, which are abundant on the termini of N- and O-linked glycans of cell surface glycoproteins.[5][6][7] This oxidation reaction generates reactive aldehyde groups on the sugar backbone. The reaction conditions are optimized to be gentle enough to maintain cell viability and integrity.[8][9]

-

Hydrazone Bond Formation: The newly formed aldehydes serve as specific targets for the hydrazide moiety of the this compound molecule. The hydrazide group reacts with the aldehyde in a slightly acidic to neutral pH environment to form a stable covalent hydrazone bond.[2][3] This results in the specific and covalent attachment of a biotin tag to the cell surface glycoproteins.

The biotin tag then serves as a high-affinity handle for the subsequent detection, purification, and analysis of the labeled proteins using streptavidin or avidin-based affinity matrices and probes.[10][11]

Materials and Reagents

Key Reagents

-

This compound

-

Sodium meta-periodate (NaIO₄)

-

Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

-

Dulbecco's Phosphate Buffered Saline (DPBS), with Ca²⁺/Mg²⁺

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Glycerol or Sodium Sulfite (for quenching)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads or magnetic beads

Cell Culture

-

Adherent or suspension cells of interest

-

Appropriate cell culture medium and supplements

Experimental Protocols

This protocol is optimized for cultured mammalian cells. It is crucial to perform all steps on ice and with ice-cold buffers to minimize membrane trafficking and protein internalization, ensuring that only surface proteins are labeled.[10][12]

Part 1: Cell Preparation

-

Cell Culture: Grow cells to a confluency of 80-90%. For a standard experiment, approximately 10-30 million cells are recommended to yield sufficient protein for downstream analysis.[1]

-

Harvesting (for suspension cells): Gently pellet the cells by centrifugation at 200-300 x g for 5 minutes at 4°C.

-

Washing:

-

For Adherent Cells: Aspirate the culture medium and gently wash the cell monolayer twice with ice-cold DPBS.

-

For Suspension Cells: Resuspend the cell pellet in ice-cold DPBS and centrifuge as above. Repeat this wash step twice.

-

Expert Insight: It is critical to thoroughly wash the cells to remove any amine-containing components from the culture medium, which could interfere with subsequent reactions.[13]

-

Part 2: Oxidation of Cell Surface Glycoproteins

-

Periodate Solution Preparation: Prepare a fresh 20 mM stock solution of NaIO₄ in ice-cold DPBS. Protect this solution from light.

-

Oxidation Reaction:

-

For Adherent Cells: Add a sufficient volume of a 1-2 mM NaIO₄ solution in DPBS to cover the cell monolayer.

-

For Suspension Cells: Resuspend the cell pellet in a 1-2 mM NaIO₄ solution in DPBS at a concentration of 10-25 x 10⁶ cells/mL.

-

-

Incubation: Incubate the cells on ice in the dark for 15-20 minutes with gentle agitation.

-

Causality Explanation: The reaction is performed in the dark because periodate is light-sensitive. The low temperature (on ice) is essential to inhibit metabolic activity and prevent the internalization of surface proteins.[10] The concentration of NaIO₄ and incubation time may need to be optimized for different cell types to maximize aldehyde generation while maintaining cell viability.[8][14]

-

-

Quenching the Oxidation:

-

Add a quenching solution to a final concentration of 1 mM glycerol or 10 mM sodium sulfite and incubate for 5 minutes on ice.[14]

-

Trustworthiness: Quenching is a critical step to neutralize any remaining periodate, which could otherwise lead to off-target effects and damage to cellular components.[14] While some protocols proceed directly to washing, quenching ensures a more controlled and reproducible reaction.

-

-

Post-Oxidation Wash: Wash the cells three times with ice-cold PBS (Ca²⁺/Mg²⁺ free) to remove the periodate and quenching agent.

Part 3: Biotinylation with this compound

-

Biotin Reagent Preparation: Immediately before use, prepare a 50 mM stock solution of this compound in anhydrous DMSO.

-

Labeling Reaction:

-

Dilute the this compound stock solution to a final concentration of 2-5 mM in ice-cold PBS (pH 6.5-7.5).[14]

-

For Adherent Cells: Add the biotinylation solution to the cell monolayer.

-

For Suspension Cells: Resuspend the oxidized cells in the biotinylation solution.

-

-

Incubation: Incubate for 30-60 minutes at 4°C with gentle agitation.

-

Post-Biotinylation Wash: Wash the cells three times with ice-cold PBS to remove excess, unreacted this compound.

Part 4: Cell Lysis and Protein Extraction

-

Cell Lysis: Lyse the biotinylated cells by adding an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.

-

Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Data Analysis and Validation

Affinity Purification of Biotinylated Proteins

-

Bead Preparation: Wash streptavidin-agarose or magnetic beads three times with lysis buffer.

-

Incubation: Add an appropriate amount of the clarified cell lysate (e.g., 0.5-1 mg of total protein) to the washed streptavidin beads. Incubate for 2-4 hours or overnight at 4°C with end-over-end rotation.

-

Washing: Pellet the beads and wash them extensively (at least 3-5 times) with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

Analysis by Western Blotting

-

SDS-PAGE: Separate the eluted proteins, along with a sample of the total cell lysate (input), on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Detection:

-

To confirm successful biotinylation, probe the membrane with HRP-conjugated streptavidin. A smear of bands should be visible in the lane corresponding to the eluted biotinylated proteins.

-

To identify specific biotinylated proteins, probe the membrane with a primary antibody against the protein of interest, followed by an appropriate secondary antibody.

-

Quantitative Data Summary

| Parameter | Recommended Range | Rationale |

| Cell Number | 10-30 x 10⁶ cells | To ensure sufficient protein yield for downstream analysis.[1] |

| NaIO₄ Concentration | 1-2 mM | Balances efficient oxidation with maintaining cell viability.[8][14] |

| Oxidation Time | 15-20 minutes | Sufficient for aldehyde generation without excessive cell damage. |

| This compound Conc. | 2-5 mM | Ensures efficient labeling of available aldehyde groups.[14] |

| Biotinylation Time | 30-60 minutes | Allows for the completion of the hydrazone bond formation at 4°C. |

| Reaction pH | 6.5 - 7.5 | Optimal for the hydrazide-aldehyde reaction.[2][3] |

| Temperature | 4°C / On Ice | Minimizes protein internalization and maintains cell integrity.[10] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no biotinylation signal | Inefficient oxidation. | Optimize NaIO₄ concentration and incubation time. Ensure NaIO₄ solution is freshly made and protected from light. |

| Inactive this compound. | Use fresh, anhydrous DMSO to dissolve the reagent. Store the reagent desiccated at -20°C. | |

| pH of the biotinylation buffer is not optimal. | Ensure the PBS buffer is within the pH range of 6.5-7.5. | |

| High background/non-specific binding | Insufficient washing. | Increase the number and stringency of wash steps after biotinylation and during affinity purification. |

| Cell lysis and labeling of intracellular proteins. | Ensure all steps are performed at 4°C to maintain membrane integrity. Check cell viability post-labeling. | |

| Poor protein yield after purification | Inefficient biotinylation. | See "Low or no biotinylation signal" above. |

| Insufficient amount of starting material. | Increase the number of cells used in the experiment. | |

| Inefficient elution from streptavidin beads. | Ensure complete denaturation by boiling in sample buffer. Consider alternative elution methods if necessary. |

References

-

Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins. (2023). STAR Protocols. Available at: [Link]

-

Hydrazide-Biotin. Interchim. Available at: [Link]

-

Trouble oxidizing and conjugating antibody with hydrazide-biotin. Can anyone please help?. ResearchGate. (2017). Available at: [Link]

-

Biotinylation of capture reagent E-learning video. YouTube. (2020). Available at: [Link]

-

Cell Surface Protein Biotinylation and Analysis. Bio-protocol. (2013). Available at: [https://bio-protocol.org/e9 biotinylation-of-cell-surface-proteins]([Link] biotinylation-of-cell-surface-proteins)

-

Does anybody have a protocol for extra cellular surface biotin labeling with N-hydroxysuccinimide ester?. ResearchGate. (2015). Available at: [Link]

-

Biotin-hydrazide-labelling of glycoprotein sugars. ResearchGate. Available at: [Link]

-

Biotin labeling and quantitation of cell-surface proteins. PubMed. Available at: [Link]

-

Preferential Oxidation of Cell Surface Sialic Acid by Periodate Leads to Promotion of Transformation in JB6 Cells. PubMed. Available at: [Link]

-

Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea. PubMed. (2023). Available at: [Link]

-

Biotinylation reagents for the study of cell surface proteins. PubMed. Available at: [Link]

-

Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Master Organic Chemistry. (2011). Available at: [Link]

-

A detailed study of the periodate oxidation of sialic acids in glycoproteins. ResearchGate. Available at: [Link]

-

Cell surface biotinylation in the determination of epithelial membrane polarity. ResearchGate. Available at: [Link]

-

Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. PubMed. Available at: [Link]

-

Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry. NIH. (2021). Available at: [Link]

-

Biotinylation of cell surface proteins changes the immunological profile of the cells. ResearchGate. Available at: [Link]

-

Preferential oxidation of cell surface sialic acid by periodate leads to promotion of transformation in JB6 cells. Oxford Academic. Available at: [Link]

-

High-efficiency labeling of sialylated glycoproteins on living cells. PubMed. Available at: [Link]

-

Cell-surface Expression and Endocytic Rate Evaluation by Biotinylation. YouTube. (2022). Available at: [Link]

-

Sodium periodate. Wikipedia. Available at: [Link]

-

Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation. PubMed Central. Available at: [Link]

-

Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea. ResearchGate. Available at: [Link]

-

Rapid and sensitive detection of native glycoRNAs. bioRxiv. (2023). Available at: [Link]

-

Sodium periodate/TEMPO as a selective and efficient system for amine oxidation. RSC Publishing. (2018). Available at: [Link]

-

Coupling of Cell Surface Biotinylation and SILAC-Based Quantitative Proteomics Identified Myoferlin as a Potential Therapeutic Target for Nasopharyngeal Carcinoma Metastasis. Frontiers. (2021). Available at: [Link]

-

Cell Surface Protein Biotinylation and Analysis. Bio-protocol. (2013). Available at: [Link]

Sources

- 1. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. apexbt.com [apexbt.com]

- 5. Preferential oxidation of cell surface sialic acid by periodate leads to promotion of transformation in JB6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-efficiency labeling of sialylated glycoproteins on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Biotinylation reagents for the study of cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Note & Protocol: Targeted Biotinylation of Carbohydrates using Biotin-PEG3-Hydrazide

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the covalent labeling of glycoproteins and other glycans using Biotin-PEG3-Hydrazide. We will delve into the underlying chemical principles, provide a detailed, field-tested protocol, and discuss methods for the purification and quantification of the resulting biotinylated molecules. This protocol is designed for researchers in biochemistry, cell biology, and drug development who require a robust method for tagging glycans for detection, purification, and interaction studies.

Introduction: The Rationale for Glycan Labeling

Glycosylation is a critical post-translational modification that dictates the structure, function, and localization of many proteins. The study of these complex carbohydrate structures, or glycans, is fundamental to understanding a vast array of biological processes, from immune recognition to cellular signaling. The ability to specifically label and track these glycans is therefore a powerful tool in the researcher's arsenal.

Biotinylation, the process of attaching biotin to a molecule of interest, offers a versatile and highly sensitive method for this purpose.[1] The exceptionally strong and specific non-covalent interaction between biotin and avidin or streptavidin (K_d_ ≈ 10⁻¹⁵ M) forms the basis for a wide range of downstream applications, including affinity purification, ELISAs, and cellular imaging.[2][3]

This protocol focuses on the use of This compound , a specialized reagent designed for the targeted labeling of carbohydrate moieties.[4][5] The hydrazide functional group provides specific reactivity towards aldehyde groups, which can be selectively introduced into glycans through mild oxidation.[6] The inclusion of a polyethylene glycol (PEG) spacer arm reduces steric hindrance, enhancing the accessibility of the biotin tag for subsequent detection by streptavidin conjugates.

The Chemistry of this compound Labeling

The labeling process is a two-step chemo-selective reaction. Understanding the chemistry behind each step is crucial for optimizing the protocol and troubleshooting potential issues.

Step 1: Generation of Aldehyde Groups via Mild Oxidation

Most native carbohydrates do not possess free aldehyde or ketone groups. Therefore, the first step involves the gentle oxidation of cis-diols present in sugar residues to create reactive aldehydes. Sodium meta-periodate (NaIO₄) is the reagent of choice for this transformation.[7] It selectively cleaves the carbon-carbon bond of cis-diols, converting the adjacent hydroxyl groups into aldehydes.[8] Sialic acids, often found at the termini of glycan chains, are particularly susceptible to this oxidation, making this method ideal for labeling cell-surface glycoproteins.[8]

Step 2: Hydrazone Bond Formation

Once the aldehyde groups are generated on the carbohydrate, the this compound is introduced. The nucleophilic hydrazide group (-NH-NH₂) reacts with the electrophilic aldehyde group (-CHO) to form a stable hydrazone bond.[6] This reaction is most efficient at a slightly acidic pH (pH 5.5-7.0).[6] While technically a type of Schiff base, the hydrazone bond is significantly more stable than a Schiff base formed with a simple primary amine, making it suitable for most downstream applications without the need for a reduction step.[6][9]

Below is a diagram illustrating the overall workflow of this labeling strategy.

Caption: Workflow for labeling carbohydrates with this compound.

Detailed Protocol for Glycoprotein Biotinylation

This protocol is a general guideline. Optimal conditions, such as protein concentration and reagent stoichiometry, may need to be determined empirically for your specific glycoprotein.

Materials and Reagents

-

Glycoprotein of Interest: Dissolved in an appropriate buffer (e.g., PBS).

-

Sodium meta-Periodate (NaIO₄): High-purity, crystalline.

-

Reaction Buffer: 100 mM Sodium Acetate, pH 5.5.

-

Quenching Solution: 1 M Glycerol.

-

Conjugation Buffer: 100 mM Sodium Phosphate, pH 7.2-7.5.

-

Solvent for Biotin Reagent: Anhydrous Dimethylsulfoxide (DMSO).

-

Purification: Size exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).[10][11]

Step-by-Step Experimental Procedure

Part A: Oxidation of the Glycoprotein

-

Preparation of Glycoprotein: Dissolve the glycoprotein in 100 mM Sodium Acetate, pH 5.5, to a final concentration of 1-5 mg/mL. Keep the solution on ice.

-

Preparation of Periodate Solution: Immediately before use, prepare a 20 mM solution of Sodium meta-Periodate in ice-cold 100 mM Sodium Acetate, pH 5.5. Protect this solution from light.

-

Oxidation Reaction: Add an equal volume of the 20 mM periodate solution to the glycoprotein solution. This will result in a final periodate concentration of 10 mM.

-

Incubation: Incubate the reaction mixture for 30 minutes at 4°C in the dark.

-

Quenching the Reaction: To stop the oxidation, add glycerol to a final concentration of 10 mM. Incubate for 5 minutes on ice.

-

Removal of Excess Periodate: Immediately purify the oxidized glycoprotein from the excess periodate and byproducts using a pre-equilibrated size exclusion chromatography column (e.g., spin desalting column). Equilibrate the column with Conjugation Buffer (100 mM Sodium Phosphate, pH 7.2-7.5).[11] This buffer exchange is critical for the subsequent hydrazide reaction.

Part B: Biotinylation Reaction

-

Prepare this compound Stock: Dissolve the this compound in DMSO to a concentration of 25-50 mM.

-

Conjugation: To the purified, oxidized glycoprotein solution, add the this compound stock solution to achieve a final concentration of 5-10 mM. The optimal molar ratio of hydrazide to glycoprotein should be determined empirically but a 50-100 fold molar excess is a good starting point.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature.

-

Purification of the Biotinylated Glycoprotein: Remove unreacted this compound by extensive dialysis against PBS or by using a size exclusion chromatography column.[10][12]

Summary of Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Glycoprotein Concentration | 1-5 mg/mL | Ensures efficient reaction kinetics. |

| NaIO₄ Concentration | 10 mM (final) | Sufficient for oxidation without causing protein damage. |

| Oxidation pH | 5.5 | Optimal for periodate stability and activity. |

| Oxidation Temperature | 4°C (on ice) | Minimizes potential side reactions and protein degradation. |

| Biotin-Hydrazide Concentration | 5-10 mM (final) | Drives the conjugation reaction to completion. |

| Conjugation pH | 7.2-7.5 | Favors the formation of the hydrazone bond. |

| Conjugation Temperature | Room Temperature | Provides sufficient energy for the reaction. |

Quantification of Biotin Incorporation

After purification, it is essential to determine the degree of biotinylation, often expressed as the molar ratio of biotin to protein. The HABA assay is a common and straightforward colorimetric method for this purpose.[13]

Principle of the HABA Assay

The HABA (2-(4'-hydroxyazobenzene)-benzoic acid) dye binds to avidin, producing a characteristic absorbance at 500 nm.[14] When a biotinylated sample is added, the biotin displaces the HABA dye due to its much higher affinity for avidin.[13] This displacement causes a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin in the sample.[15]

HABA Assay Protocol

-

Prepare HABA/Avidin Solution: Use a commercially available kit or prepare a solution of HABA and avidin in PBS.

-

Measure Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀_initial_).

-

Add Biotinylated Sample: Add a known volume of your purified biotinylated glycoprotein to the HABA/Avidin solution. Mix well.

-

Measure Final Absorbance: Measure the absorbance of the mixture at 500 nm (A₅₀₀_final_).

-

Calculation: The concentration of biotin can be calculated using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex (ε₅₀₀ = 34,000 M⁻¹cm⁻¹).[13] The molar ratio is then determined by dividing the moles of biotin by the moles of protein in the sample.

For more sensitive detection, especially with low levels of biotinylation, a streptavidin-HRP based ELISA can be employed.[16]

Troubleshooting and Key Considerations

-

Low Labeling Efficiency:

-

Inefficient Oxidation: Ensure the sodium periodate is fresh and has been protected from light. Confirm the pH of the reaction buffer.

-

Hydrolysis of Aldehydes: Proceed to the biotinylation step immediately after the removal of periodate, as the generated aldehydes can be unstable.

-

Sub-optimal pH for Conjugation: Verify the pH of the conjugation buffer is within the 7.2-7.5 range.

-

-

Protein Precipitation:

-

Over-oxidation: Reduce the concentration of sodium periodate or the incubation time.

-

Solvent-related Issues: When adding the biotin-hydrazide in DMSO, add it slowly while vortexing to avoid localized high concentrations of organic solvent.

-

-

Buffer Contamination: Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles, as they can compete with the hydrazide for reaction with the aldehyde groups.[11]

Conclusion

The use of this compound provides a specific and efficient method for labeling the carbohydrate moieties of glycoproteins. The two-step protocol, involving mild oxidation followed by hydrazone bond formation, allows for the targeted attachment of a biotin tag. This enables researchers to leverage the power of the biotin-streptavidin interaction for a multitude of applications, advancing our understanding of the complex world of glycobiology.

References

-

Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of chemical research, 44(9), 828-839. [Link]

-

Bio-Rad. (n.d.). Anion Exchange Chromatography. Retrieved from [Link]

-

van Die, I., & van Vliet, S. J. (2006). One-step biotinylation procedure for carbohydrates to study carbohydrate-protein interactions. Analytical biochemistry, 354(1), 54-63. [Link]

-

Troll, W., & Colman, M. (1983). Preferential Oxidation of Cell Surface Sialic Acid by Periodate Leads to Promotion of Transformation in JB6 Cells. Science, 222(4620), 203-205. [Link]

-

BPS Bioscience. (n.d.). This compound. Retrieved from [Link]

-

Golin, J., et al. (2000). Simple purification of highly active biotinylated P-glycoprotein: enantiomer-specific modulation of drug-stimulated ATPase activity. Biochemistry, 39(1), 121-129. [Link]

-

Anaspec. (n.d.). SensoLyte® HABA Biotin Quantitation Kit Colorimetric. Retrieved from [Link]

-

Cytiva. (2024, August 12). Fundamentals of size exclusion chromatography. Retrieved from [Link]

-

Bio-Synthesis Inc. (2022, November 16). One-Step Biotinylation of Carbohydrates. Retrieved from [Link]

-

Agilent Technologies. (2017). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. [Link]

-

ACS Omega. (2019, August 7). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. [Link]

-

G-Biosciences. (2018, August 7). The Advantages of Biotinylation Tagging in Protein Purification. Retrieved from [Link]

-

Bio-Rad. (n.d.). Introduction to Size Exclusion Chromatography. Retrieved from [Link]

-

Cytiva. (n.d.). Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads. Retrieved from [Link]

-

EMBL. (n.d.). Size Exclusion Chromatography – Protein Expression and Purification Core Facility. Retrieved from [Link]

-

Excedr. (2022, October 10). What Is Avidin: Overview, Application, & Industry Uses. Retrieved from [Link]

Sources

- 1. ビオチン標識 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. What Is Avidin: Overview, Application, & Industry Uses [excedr.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. This compound, 1381861-94-4 | BroadPharm [broadpharm.com]

- 6. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - BG [thermofisher.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. Preferential oxidation of cell surface sialic acid by periodate leads to promotion of transformation in JB6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. goldbio.com [goldbio.com]

- 11. proteochem.com [proteochem.com]

- 12. Introduction to Size Exclusion Chromatography | Bio-Rad [bio-rad.com]

- 13. HABA Calculator | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. HABA Calculator | BroadPharm [broadpharm.com]

- 15. SensoLyte® HABA Biotin Quantitation Kit Colorimetric - 1 kit [anaspec.com]

- 16. Streptavidin HRP [bdbiosciences.com]

Using EDC chemistry with Biotin-PEG3-hydrazide for carboxyl groups

Application Note & Protocol Guide

Topic: Strategic Biotinylation of Carboxyl Groups using EDC Chemistry with Biotin-PEG3-hydrazide

For: Researchers, scientists, and drug development professionals.

Preamble: A Targeted Approach to Biotinylation

In the landscape of bioconjugation, the covalent attachment of biotin to proteins and other macromolecules is a cornerstone technique for detection, purification, and immobilization.[1][2] While primary amines on lysine residues are the most common targets for biotinylation, this approach can sometimes compromise the biological activity of the molecule if these residues are located within active sites or binding interfaces.[3] This guide provides a detailed exploration of an alternative and powerful strategy: the targeted biotinylation of carboxyl groups on aspartic acid, glutamic acid, or the C-terminus of proteins using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) chemistry in conjunction with this compound.[1][3][4] This method offers a valuable tool for preserving protein function and achieving site-specific labeling.

This document will delve into the underlying chemical principles, provide robust, step-by-step protocols, and offer insights into the critical parameters that govern the success of this conjugation strategy.

The Chemistry of Carboxyl Group Biotinylation

The biotinylation of carboxyl groups is not a direct reaction but is elegantly mediated by the "zero-length" crosslinker, EDC.[1][5] This process transforms the otherwise unreactive carboxyl group into a transient intermediate that can readily react with a nucleophile, in this case, the hydrazide moiety of this compound.

The Role of EDC and the O-Acylisourea Intermediate

EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate.[5][6][7] This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group.[5][8] The efficiency of this activation step is highest in acidic conditions, typically between pH 4.5 and 6.0, which protonates the carboxyl group, making it more susceptible to EDC binding.[5][9]

Enhancing Stability with N-hydroxysuccinimide (NHS)